molecular formula C15H15N5O4 B2956517 N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1170576-50-7

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2956517
CAS No.: 1170576-50-7
M. Wt: 329.316
InChI Key: VTWUYNPQACUALA-UHFFFAOYSA-N
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Description

N-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 1,3,4-oxadiazole moiety substituted with a 2,5-dimethoxyphenyl group. The pyrazole ring is further modified with a methyl group at the N1 position and a carboxamide functional group at the C5 position. The methoxy groups on the phenyl ring may enhance lipophilicity and influence binding interactions in biological targets .

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c1-20-11(6-7-16-20)13(21)17-15-19-18-14(24-15)10-8-9(22-2)4-5-12(10)23-3/h4-8H,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWUYNPQACUALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several synthesized analogs, including pyrazole carboxamides and oxadiazole derivatives. Key comparisons include:

Compound Core Structure Substituents Key Features
Target Compound Pyrazole-oxadiazole hybrid 2,5-Dimethoxyphenyl (oxadiazole); methyl (pyrazole N1); carboxamide (pyrazole C5) Enhanced lipophilicity from methoxy groups; potential for π-π stacking
Compound 3a () Pyrazole-pyrazole hybrid Phenyl (both rings); chloro (C5); cyano (C4) Electronegative substituents (Cl, CN) may reduce solubility
Compound 5i () Oxadiazole-benzofuran hybrid 5-Bromobenzofuran (oxadiazole); 2,5-dimethoxyphenyl (thioacetamide) Bromine increases molecular weight; thioacetamide may alter metabolic stability
Compound 13 () Pyrazole-sulfonamide hybrid 5-Chlorothiophene sulfonamide; dichlorophenylmethyl Sulfonamide group enhances hydrogen-bonding potential

Key Observations :

  • Methoxy vs.
  • Oxadiazole vs. Pyrazole Cores : The oxadiazole ring in the target compound acts as a bioisostere for ester or amide groups, enhancing metabolic stability compared to pyrazole-pyrazole hybrids (e.g., 3a) .
ADMET and Drug-Likeness Considerations
  • Metabolic Stability : Oxadiazole rings resist hydrolysis compared to ester-containing analogs, enhancing in vivo stability .

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